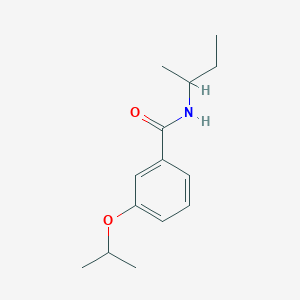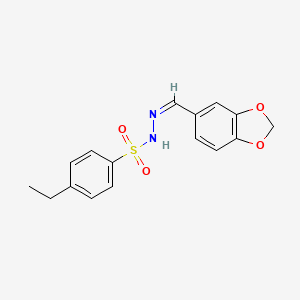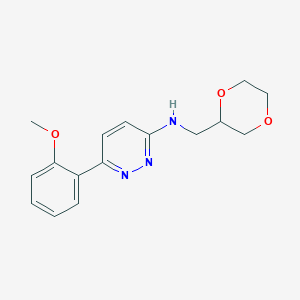
N-(sec-butyl)-3-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-isopropoxybenzamide, also known as SBI-425, is a synthetic small molecule that has been developed as a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been suggested as a potential therapeutic approach for the treatment of type 2 diabetes and obesity.
Mécanisme D'action
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-(sec-butyl)-3-isopropoxybenzamide leads to increased insulin sensitivity and glucose uptake in adipocytes and hepatocytes. This compound binds to the catalytic site of PTP1B and stabilizes the enzyme in an inactive conformation, preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1) and other downstream signaling molecules.
Biochemical and physiological effects:
This compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in obese mice. It also increases glucose uptake and glycogen synthesis in adipocytes and hepatocytes. In addition, this compound has been reported to have anti-inflammatory and anti-oxidant effects, which may contribute to its overall therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-3-isopropoxybenzamide in lab experiments is its selectivity for PTP1B, which minimizes off-target effects. However, its potency and efficacy may vary depending on the cell type and experimental conditions. In addition, this compound has limited solubility in aqueous solutions, which may require the use of organic solvents or formulation strategies.
Orientations Futures
Future research on N-(sec-butyl)-3-isopropoxybenzamide could focus on its potential therapeutic effects in other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. In addition, the development of more potent and selective PTP1B inhibitors could improve the efficacy and safety of this therapeutic approach. Finally, the use of this compound in combination with other anti-diabetic drugs or lifestyle interventions could be explored to enhance its therapeutic effects.
Méthodes De Synthèse
N-(sec-butyl)-3-isopropoxybenzamide can be synthesized by a multi-step process involving the reaction of 3,5-diisopropoxybenzoic acid with sec-butylamine, followed by the reaction with phosphorus oxychloride and then with isopropyl alcohol. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(sec-butyl)-3-isopropoxybenzamide has been extensively studied in vitro and in vivo for its potential therapeutic effects on type 2 diabetes and obesity. In vitro studies have shown that this compound selectively inhibits PTP1B, leading to increased insulin sensitivity and glucose uptake in adipocytes and hepatocytes. In vivo studies in obese mice have demonstrated that this compound treatment improves glucose tolerance, insulin sensitivity, and lipid metabolism.
Propriétés
IUPAC Name |
N-butan-2-yl-3-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-11(4)15-14(16)12-7-6-8-13(9-12)17-10(2)3/h6-11H,5H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKUJXKEACKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5351668.png)


![8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5351686.png)
![N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5351704.png)
![2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)



![methyl 4-{[(2-benzoyl-4-bromophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5351761.png)
![1-(2-furoyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5351768.png)
![2-(4-chlorophenoxy)-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}acetamide](/img/structure/B5351774.png)
amine hydrochloride](/img/structure/B5351778.png)
![N-(5-{[(2-furylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5351783.png)